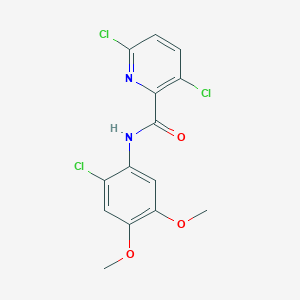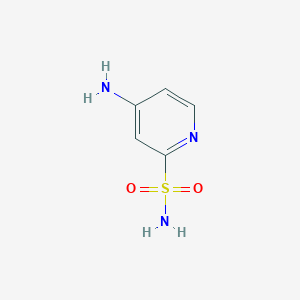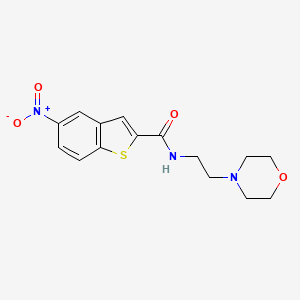
N-(1-ethyl-2-oxoindolin-5-yl)-2-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethyl-2-oxoindolin-5-yl)-2-(m-tolyl)acetamide, also known as EMA-401, is a chemical compound that has gained attention in the field of scientific research for its potential as a pain reliever. EMA-401 is a small molecule drug that targets the angiotensin II type 2 receptor (AT2R) in the nervous system, which has been shown to play a role in pain signaling and perception.
Wissenschaftliche Forschungsanwendungen
1. Anticonvulsant and Antidepressant Activities
- Research on indoline derivatives including N-(1-ethyl-2-oxoindolin-5-yl)-2-(m-tolyl)acetamide has highlighted their potential in treating neurological conditions. A study by Zhen et al. (2015) found that derivatives of this compound showed significant anticonvulsant and antidepressant activities in animal models (Zhen et al., 2015).
2. Anti-Inflammatory Potential
- Nikalje, Hirani, and Nawle (2015) synthesized novel derivatives of 2-oxoindolin-2-yl acetamide, which demonstrated promising anti-inflammatory activity in both in vitro and in vivo models. These findings suggest a potential application in developing new anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).
3. Antimicrobial Properties
- Debnath and Ganguly (2015) synthesized and evaluated several N-aryl acetamide derivatives of 2-oxoindolin for their antibacterial and antifungal activities. Some compounds showed promising results against pathogenic microorganisms, indicating the potential for antimicrobial applications (Debnath & Ganguly, 2015).
4. Anticancer Activity
- A recent study by Zhang et al. (2023) focused on synthesizing derivatives of 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide, which displayed potent anticancer activity against A549 and K562 cells. This suggests the potential use of these compounds in cancer therapy (Zhang et al., 2023).
5. Neurotransmitter Imbalance Correction
- Lutsenko et al. (2017) investigated the effects of a related compound on the monoaminergic system in rats subjected to experimental neurosis. Their research indicated that these derivatives could potentially correct neurotransmitter imbalances, relevant for treating anxiety disorders (Lutsenko et al., 2017).
6. Chemoselective Synthesis
- Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase. This study highlights the potential of these compounds in facilitating selective chemical synthesis, relevant in pharmaceutical manufacturing (Magadum & Yadav, 2018).
7. Chemical Differentiation in Cancer Therapy
- Research on hexamethylenebis[acetamide] analogues, related to this compound, by Haces, Breitman, and Driscoll (1987) showed potential in inducing differentiation in tumor cells, suggesting possible applications in cancer treatment (Haces, Breitman, & Driscoll, 1987).
Eigenschaften
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-21-17-8-7-16(11-15(17)12-19(21)23)20-18(22)10-14-6-4-5-13(2)9-14/h4-9,11H,3,10,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDFCADHNVRQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide](/img/structure/B2618244.png)
![N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2618247.png)
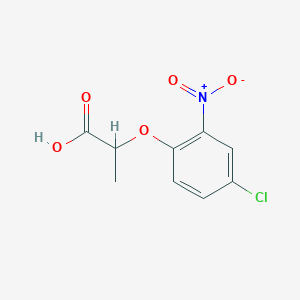
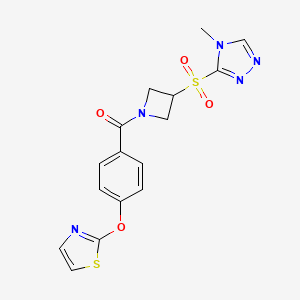
![Methyl 1-((4-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2618252.png)
![2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2618253.png)
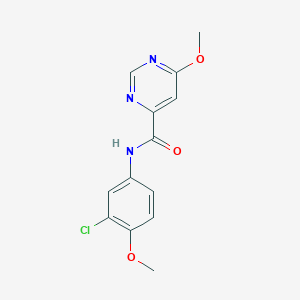
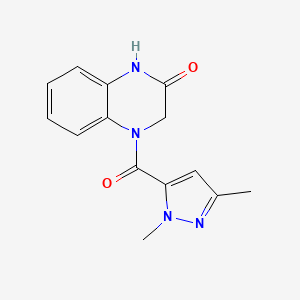
![6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2618259.png)
